molecular formula C14H14N2O2 B3199311 N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine CAS No. 1016826-30-4

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine

Cat. No.: B3199311
CAS No.: 1016826-30-4
M. Wt: 242.27 g/mol
InChI Key: QPEKYMOYDZAFJD-LFIBNONCSA-N
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Description

N-{1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine is a hydroxylamine derivative featuring a Schiff base (imine) structure. Its core structure consists of:

  • A phenyl ring substituted at the para position with a pyridin-3-ylmethoxy group (OCH₂-pyridine).
  • An ethylidene moiety (CH₂-C=N) forming an imine bond with hydroxylamine (NH₂OH).

Properties

IUPAC Name

(NE)-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKYMOYDZAFJD-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Similar Hydroxylamine Derivatives

Structural and Molecular Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
N-{1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine (Target) C₁₅H₁₅N₃O₂* 277.30* 4-(Pyridin-3-ylmethoxy)phenyl, ethylidene Heteroaromatic pyridine enhances metal coordination; moderate polar solubility inferred .
N-[(Quinoxalin-2-yl)methylidene]hydroxylamine C₉H₇N₃O 173.18 Quinoxalin-2-yl, methylidene Extended aromatic system improves stability; used in coordination chemistry .
N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine C₇H₁₁N₃O 153.18 1-Ethylpyrazole, ethylidene High solubility in organic solvents; intermediate in heterocyclic synthesis .
N-{1-[2-(3-Phenylpropoxy)phenyl]propylidene}hydroxylamine C₁₈H₂₁NO₂ 283.36 3-Phenylpropoxy, propylidene Hydrophobic substituents enhance lipid solubility; potential bioactivity .

*Inferred based on structural analysis.

Substituent Effects:
  • Ethylidene vs.
  • Hydrophobic vs. Polar Groups : The 3-phenylpropoxy group in increases lipophilicity, while the pyridin-3-ylmethoxy group balances hydrophilicity and aromaticity.

Physicochemical Properties

Solubility and Reactivity:
  • The target compound’s pyridine moiety may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs like the quinoxaline derivative .
  • Hydroxylamine Reactivity: The –NH–O– group can act as a nucleophile or participate in redox reactions, similar to analogs such as N-[(quinoxalin-2-yl)methylidene]hydroxylamine .
Thermal Stability:
  • Ethylidene-containing compounds (e.g., target and C₇H₁₁N₃O in ) exhibit moderate thermal stability, while propylidene derivatives (e.g., C₁₈H₂₁NO₂ in ) may decompose at higher temperatures due to increased alkyl chain flexibility.
Medicinal Chemistry:
  • The pyridine group in the target compound could serve as a pharmacophore in kinase inhibitors or antimicrobial agents, akin to pyridine-containing drugs.
  • Analogs like N-{1-[2-(3-phenylpropoxy)phenyl]propylidene}hydroxylamine suggest utility in membrane-permeable prodrugs due to lipophilic substituents.
Materials Science:
  • The hydroxylamine group’s redox activity and pyridine’s metal-binding capacity make the target compound a candidate for catalysts or conductive polymers, similar to Schiff bases in .

Biological Activity

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and a molecular weight of approximately 242.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxime functional group allows for the formation of hydrogen bonds, which can influence enzyme activity or receptor function. This compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular differentiation.

Inhibition of Histone Deacetylases (HDACs)

Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity, leading to the induction of differentiation and apoptosis in human tumor cells. These findings suggest that this compound could play a role in cancer therapy by modulating epigenetic factors involved in tumor progression .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of hydroxamic acid derivatives, including those related to this compound, against various cancer cell lines. Results showed that these compounds effectively inhibited cell growth and induced apoptosis through HDAC inhibition .
  • Selectivity for Receptors : Another study focused on the selectivity of N-substituted phenyl derivatives for serotonin receptors, indicating that modifications in the chemical structure, such as those present in this compound, could enhance receptor affinity and selectivity, potentially leading to therapeutic applications in neuropharmacology .

Comparative Analysis

CompoundMolecular FormulaBiological ActivityNotes
This compoundC14H14N2O2HDAC inhibitorInduces apoptosis in tumor cells
N-hydroxy-2-propenamidesC12H13N3O2HDAC inhibitorSimilar mechanism, different structure
N-substituted phenyl-N'-pyridin-3-yl ureasVariesSerotonin receptor antagonistShows selectivity over 5-HT2A receptors

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. This method allows for the efficient formation of the desired oxime compound while maintaining structural integrity for biological testing.

Applications in Drug Development

Given its biological properties, this compound serves as a promising scaffold for developing new therapeutic agents targeting HDACs and serotonin receptors. The ongoing research aims to optimize its structure to enhance efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine
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N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine

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